![molecular formula C₁₃H₂₂N₄O₃S B1144591 cis-Ranitidine CAS No. 667463-27-6](/img/no-structure.png)
cis-Ranitidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranitidine is a histamine H2 antagonist used to treat duodenal ulcers, Zollinger-Ellison syndrome, gastric ulcers, GERD, and erosive esophagitis .
Synthesis Analysis
The synthesis of Ranitidine can be divided into two groups: production through the intermediate 5-(dimethylamino)furfurylthioethylamine and the synthesis of N,N’-substituted l-nitro-2,2-diaminoethylenes, followed by their conversion to Ranitidine by condensation with furyl alcohol or furfuryl mercaptan .Molecular Structure Analysis
Ranitidine has a molecular formula of C13H22N4O3S, an average mass of 314.404 Da, and a mono-isotopic mass of 314.141266 Da .Chemical Reactions Analysis
The reactions of cisplatin with Ranitidine were studied in D2O at pD 7.4 and 298 K by means of 1H NMR spectroscopy. The second order rate constants, k2, for the reaction of cisplatin with Ranitidine is (6.72 ± 0.17) × 10−4 M−1 s−1 .Physical And Chemical Properties Analysis
Ranitidine’s compatibility with pharmaceutical excipients of common use was evaluated. The study revealed interactions with butylated hydroxytoluene, polyethylene glycol 6000, sodium starch glycolate, and talc at all storage conditions .Wissenschaftliche Forschungsanwendungen
Gastrointestinal Tract Cancer Research
Ranitidine has been used in research related to gastrointestinal tract cancers . The drug is directly exposed to the upper gastrointestinal tract, making it a valuable tool for studying the risk of cancers of the esophagus, stomach, pancreas, and liver .
Histamine-2 Receptor Antagonist Studies
Ranitidine is a histamine-2 receptor antagonist (H2RA). It has been compared with other H2RAs, such as cimetidine, famotidine, lafutidine, nizatidine, and roxatidine, in various studies . These comparisons have helped researchers understand the different effects and efficacy of these drugs.
Cancer Risk Assessment
There have been multinational cohort studies investigating the risk of cancer associated with the use of ranitidine . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .
Drug Contamination Studies
Ranitidine has been found to be contaminated with NDMA, a probable human carcinogen . This has led to research into the implications of this contamination and its potential effects on human health.
Large-Scale Cohort Studies
Ranitidine has been used in large-scale cohort studies across multiple countries . These studies have provided valuable data on the drug’s use and its associated risks and benefits.
Safety And Hazards
Zukünftige Richtungen
Research led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, has investigated the risk of cancer associated with the use of the drug Ranitidine compared to other histamine-2 receptor antagonists (H2RAs) using a large-scale cohort study across multiple countries . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of cis-Ranitidine can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1-nitroethene", "2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone" ], "Reaction": [ "The reaction starts with the reduction of 2-chloro-1-nitroethene to 2-chloro-1-aminoethene using hydrogen gas and palladium on carbon catalyst.", "The resulting 2-chloro-1-aminoethene is then reacted with 2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane in methanol to form the desired cis-Ranitidine intermediate.", "The intermediate is then reduced using sodium borohydride in methanol to form the final product.", "The final product is isolated and purified by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from acetone." ] } | |
CAS-Nummer |
667463-27-6 |
Produktname |
cis-Ranitidine |
Molekularformel |
C₁₃H₂₂N₄O₃S |
Molekulargewicht |
314.4 |
Synonyme |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.